molecular formula C13H17N B138700 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile CAS No. 134123-93-6

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile

Cat. No.: B138700
CAS No.: 134123-93-6
M. Wt: 187.28 g/mol
InChI Key: NWMCCMGWYCKNJR-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile (CAS 134123-93-6), known commercially as Fleuranil, is a high-value aromatic nitrile compound supplied for research and development in the fragrance industry . This colorless liquid is characterized by its unique and complex odor profile, delivering fresh, ozone, marine, and seashell accents supported by anisic and basilic herbal notes with excellent diffusion . Its key research value lies in its exceptional stability and substantive properties, as the fragrance is documented to last for over 300 hours on a testing strip, making it a prime candidate for developing long-lasting perfume compositions, functional perfumery for detergents and fabric softeners, and personal care products like shampoos and antiperspirants . With a molecular formula of C13H17N, a high boiling point of approximately 311°C, and a flash point above 93°C, it presents suitable physical characteristics for various formulation processes . Available at a purity of 97% to 100%, this product is provided with a typical shelf life of 18 to 36 months when stored properly in a cool, dry place, protected from light . This compound is For Research Use Only (RUO) and is strictly not for personal, household, or commercial use.

Properties

IUPAC Name

3-(4-ethylphenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMCCMGWYCKNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051683
Record name 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134123-93-6
Record name 4-Ethyl-α,α-dimethylbenzenepropanenitrile
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Record name Benzenepropanenitrile, 4-ethyl-alpha,alpha-dimethyl-
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Record name Benzenepropanenitrile, 4-ethyl-.alpha.,.alpha.-dimethyl-
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Record name 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile
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Record name A mixture of: 3-(4-ethylphenyl)-2,2-dimethylpropanenitrile; 3-(2-ethylphenyl)-2,2-dimethylpropanenitrile; 3-(3-ethylphenyl)-2,2-dimethylpropanenitrile
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Preparation Methods

Knoevenagel Condensation and Catalytic Hydrogenation

This two-step method involves forming an α,β-unsaturated nitrile intermediate, which is subsequently hydrogenated to yield the saturated product.

Step 1: Knoevenagel Condensation

3-(4-Ethylphenyl)-2,2-dimethylpropanal reacts with cyanoacetic acid in the presence of a base (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated nitrile. The reaction is typically conducted in toluene or ethanol under reflux.

Reaction Conditions

ParameterValue
SolventToluene/Ethanol
Temperature80–110°C (reflux)
Catalyst/BasePiperidine (5–10 mol%)
Time4–8 hours

Step 2: Catalytic Hydrogenation

The unsaturated intermediate is hydrogenated using palladium on carbon (Pd/C) under mild pressure to saturate the double bond.

Hydrogenation Parameters

ParameterValue
Catalyst5% Pd/C (0.5–1.0 wt%)
SolventEthanol
Pressure0.3–0.5 MPa H₂
Temperature50–70°C
Time5–8 hours

This method achieves yields >80% for analogous nitriles, with the saturated product confirmed via GC-MS and NMR.

Oxime Formation and Dehydration

Aldehydes can be converted directly to nitriles via oxime intermediates.

Oxime Synthesis

3-(4-Ethylphenyl)-2,2-dimethylpropanal reacts with hydroxylamine hydrochloride in a methanol-water mixture, catalyzed by sodium acetate.

Reaction Conditions

ParameterValue
SolventMethanol:H₂O (3:1)
Temperature60–80°C
Time2–4 hours

Dehydration to Nitrile

The oxime is dehydrated using acetic anhydride or phosphorus oxychloride (POCl₃) to yield the nitrile.

Dehydration Parameters

ParameterValue
ReagentAcetic anhydride (excess)
Temperature100–120°C
Time1–3 hours

This route offers a one-pot alternative but may require rigorous purification to remove byproducts like imines.

Alternative Synthetic Routes

Grignard Reaction with Cyanide

While less common, a Grignard reagent derived from 4-ethylbenzyl bromide could react with acetonitrile under anhydrous conditions. However, this method risks side reactions due to the nitrile’s stability.

Cyanation of Halides

No direct evidence supports nucleophilic substitution for this compound, as the structure lacks a suitable leaving group.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Purity (%)Scalability
Knoevenagel + Hydrogenation80–85>95High
Oxime Dehydration60–7085–90Moderate

Operational Considerations

  • Catalytic Hydrogenation : Requires specialized equipment for H₂ handling but minimizes byproducts.

  • Oxime Route : Simpler setup but lower yields due to incomplete dehydration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Reactions and Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : The nitrile group can be oxidized to form amides or carboxylic acids.
  • Reduction : It can be reduced to primary amines using lithium aluminum hydride.
  • Substitution : The phenyl ring is reactive towards electrophilic aromatic substitution, allowing for further functionalization.
Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateAmides, Carboxylic acids
ReductionLithium aluminum hydridePrimary amines
SubstitutionNitration (HNO₃/H₂SO₄), HalogenationNitro or halogenated derivatives

Biological Applications

Research into the biological activity of this compound indicates potential interactions with various biomolecules. Studies have focused on its pharmacological properties, particularly its efficacy as a precursor in drug development. The nitrile group may facilitate interactions with enzymes or receptors due to its ability to form hydrogen bonds or coordinate with metal ions.

Medical Applications

The compound is being explored for its therapeutic properties. It has been investigated as a precursor in the synthesis of pharmaceutical agents, particularly those targeting conditions related to inflammation and pain management. Its unique structural features may enhance the binding affinity to biological targets.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

  • Perfume Industry : It is used as a fragrance ingredient due to its aromatic characteristics.
  • Chemical Manufacturing : Employed in the synthesis of polymers and other specialty chemicals.

Analytical Techniques

For analytical purposes, reverse phase high-performance liquid chromatography (HPLC) has been employed to separate and analyze this compound. The following table summarizes the HPLC conditions utilized:

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, Water, Phosphoric Acid
Alternative PhaseFormic Acid for Mass-Spec compatibility

This method is scalable and suitable for isolating impurities during preparative separation processes.

Case Studies

  • Pharmaceutical Development : A study investigated the use of this compound as a starting material for synthesizing new anti-inflammatory drugs. The research demonstrated that modifications of the compound could yield derivatives with enhanced biological activity.
  • Fragrance Safety Assessment : A safety assessment conducted by the Research Institute for Fragrance Materials evaluated the genotoxicity and environmental impact of this compound. Results indicated no significant safety concerns at typical usage levels in fragrance formulations.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenyl ring’s substituents can modulate the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile 4-Ethylphenyl C₁₃H₁₇N 187.28 311.1
3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile 4-Chlorophenyl C₁₂H₁₄ClN 207.70 Not reported
3-(3-Bromophenyl)-2,2-dimethylpropanenitrile 3-Bromophenyl C₁₂H₁₄BrN 252.15 Not reported
3-(1,3-Dimethyl-2-oxoindolin-3-yl)-2,2-dimethylpropanenitrile Indolinone derivative C₁₆H₁₈N₂O 254.33 Not reported

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethyl group in this compound is electron-donating, enhancing the aromatic ring's electron density. In contrast, chloro and bromo substituents (in analogs) are electron-withdrawing, which may increase the nitrile group's electrophilicity and reactivity .

Research Findings and Trends

  • Synthetic Methods: The ethylphenyl variant can be synthesized via cyanoisopropylation of acrylamides using AIBN (azobisisobutyronitrile), though competing radical pathways may require optimization .
  • Thermal Stability : The high boiling point (311.1°C) of this compound suggests suitability for high-temperature applications, contrasting with lower-boiling aliphatic nitriles like 2,2-dimethylpropanenitrile (94°C) .

Biological Activity

3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile, also known by its chemical structure as a nitrile compound, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

  • Chemical Name : this compound
  • CAS Number : 134123-93-6
  • Molecular Formula : C13H17N
  • Molecular Weight : 201.28 g/mol

This compound features a nitrile functional group attached to a branched alkane structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics that enable it to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to analgesic and anti-inflammatory effects.
  • Cellular Interaction : The compound may influence cellular pathways involved in apoptosis and cell proliferation, potentially affecting cancer cell lines.

Biological Activity Data

Activity Type Description Reference
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin synthesis
AntimicrobialExhibits activity against certain microbial strains
CytotoxicityShows cytotoxic effects in specific cancer cell lines

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX-1 and COX-2 enzymes. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity :
    Research indicated that this compound possesses antimicrobial properties against various bacteria and fungi. It was effective in reducing microbial load in controlled environments, suggesting its use in disinfectant formulations .
  • Cytotoxicity in Cancer Research :
    In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This property highlights its potential as an anticancer agent .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further research is necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile, and how can reaction conditions be optimized to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-ethylphenylmagnesium bromide with 2,2-dimethylpropanenitrile precursors under anhydrous conditions (e.g., THF solvent, −78°C to room temperature) . Optimization involves adjusting stoichiometry, temperature, and catalysts (e.g., palladium for cross-coupling). Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 2.8–3.1 ppm for nitrile-adjacent CH3_3) and 13^{13}C NMR (δ 118–120 ppm for nitrile carbon) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peak (calculated for C13_{13}H17_{17}N: 187.1361 g/mol) .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical data .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-ethylphenyl group influence the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : The 4-ethylphenyl group introduces steric hindrance, reducing nucleophilic attack at the nitrile group, as shown in comparative studies with non-ethyl analogs . Electronic effects (via Hammett σ constants) can be quantified using DFT calculations (e.g., Gaussian09, B3LYP/6-31G* basis set) to assess electron-withdrawing/donating impacts on reaction kinetics . In catalysis, this group enhances stability in ruthenium complexes for olefin metathesis (e.g., turnover numbers >10,000) .

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar nitriles?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., varying ethyl position or nitrile substituents) and test in standardized assays (e.g., enzyme inhibition IC50_{50}, bacterial MIC) .
  • Meta-Analysis : Use tools like Web of Science to aggregate data, identifying outliers due to assay variability (e.g., cell line differences).
  • Mechanistic Profiling : Employ SPR (surface plasmon resonance) to measure binding kinetics to target proteins, clarifying discrepancies in activity .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation experiments are required?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) based on crystal structures (PDB ID: 1TQN). Focus on hydrophobic interactions with the ethylphenyl group .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Validate with in vitro assays (e.g., fluorescence quenching for binding constants) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Ethylphenyl)-2,2-dimethylpropanenitrile

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